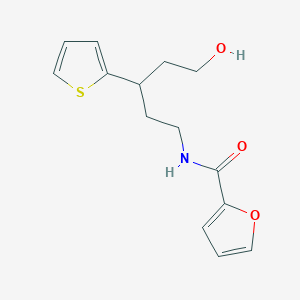

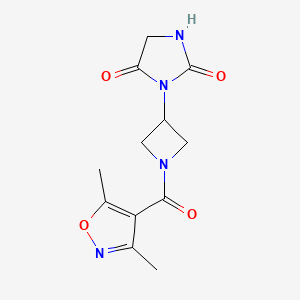

![molecular formula C11H12INO3 B2617668 (2R)-2-[(2-iodo-3-methylphenyl)formamido]propanoic acid CAS No. 1604308-75-9](/img/structure/B2617668.png)

(2R)-2-[(2-iodo-3-methylphenyl)formamido]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R)-2-[(2-iodo-3-methylphenyl)formamido]propanoic acid, also known as IMPPA, is a chemical compound with the molecular formula C12H13IN2O3. It is a chiral molecule with two stereoisomers, (2R)-IMPPA and (2S)-IMPPA. (2R)-IMPPA is the active form of the molecule and has been extensively studied for its potential therapeutic applications.

Applications De Recherche Scientifique

Organic Synthesis and Catalysis

Research on related compounds demonstrates their utility in organic synthesis and catalysis. For instance, studies have shown the synthesis of various complex molecules through reactions involving compounds with similar functional groups. The development of enantioselective Rh-catalyzed hydrogenation processes using monodentate phosphoramidites as chiral ligands achieved enantioselectivities up to >99% ee, highlighting the role of formamide and related structures in advancing asymmetric synthesis techniques (Panella et al., 2006). Additionally, the stereoselective synthesis of key intermediates for pharmaceutical compounds illustrates the critical role of formamido groups in facilitating the production of medically relevant molecules (Zhong et al., 1999).

Material Science and Polymer Chemistry

Research in material science and polymer chemistry has also benefited from the study of formamido-bearing compounds. For example, the synthesis and characterization of conductive polyaniline-polyamide blends processed from formic acid, with improved stability against deprotonation, demonstrate the importance of formamido groups in the development of advanced materials with specific electrical properties (Zagrska et al., 1999).

Catalytic Reduction and Environmental Applications

The catalysis of the electrochemical reduction of carbon dioxide by iron(0) porphyrins, where weak Brönsted acids such as formamide enhance the catalytic activity and product selectivity towards carbon monoxide and formic acid, showcases the role of formamido-related structures in environmental chemistry. This research provides insights into potential strategies for CO2 utilization and reduction, addressing climate change issues (Bhugun et al., 1996).

Propriétés

IUPAC Name |

(2R)-2-[(2-iodo-3-methylbenzoyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO3/c1-6-4-3-5-8(9(6)12)10(14)13-7(2)11(15)16/h3-5,7H,1-2H3,(H,13,14)(H,15,16)/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJFHZGKUSUCCG-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NC(C)C(=O)O)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C(=O)N[C@H](C)C(=O)O)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2617590.png)

![Methyl 4-[(aminooxy)methyl]benzenecarboxylate hydrochloride](/img/structure/B2617593.png)

![2-[5-(acetylamino)-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2617595.png)

![N-(5-chloro-2-methoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2617601.png)

![1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine](/img/structure/B2617602.png)

![(2-oxobenzo[cd]indol-1(2H)-yl)acetic acid](/img/structure/B2617606.png)

![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone](/img/structure/B2617607.png)